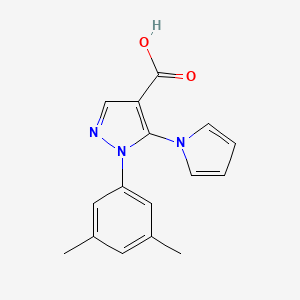

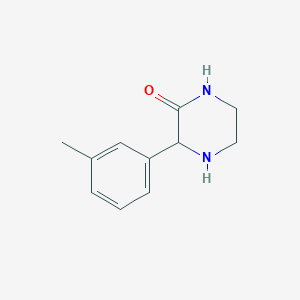

![molecular formula C9H8ClN3S2 B2655760 3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine CAS No. 519044-86-1](/img/structure/B2655760.png)

3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is a chemical compound with the empirical formula C9H9ClN4S . It is a solid substance and its molecular weight is 240.71 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been carried out using ultrasound . The reactions can be carried out effectively with the use of ultrasound, which can increase the efficiency of the investigated reactions .Molecular Structure Analysis

The molecular structure of 3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can be represented by the SMILES stringNN1C(SCC2=CC=C(C=C2)Cl)=NN=C1 . The InChI key for this compound is FPDWAMOOVBHPKL-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving 3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine have not been found, similar compounds have been studied. For example, novel 1,3,4-oxadiazole derivatives containing a pyrazole ring were synthesized from ethyl acetoacetate and triethyl orthoformate as starting materials via multi-step reactions .Physical And Chemical Properties Analysis

3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is a solid substance . Its empirical formula is C9H9ClN4S and it has a molecular weight of 240.71 .Scientific Research Applications

Anti-Helicobacter Pylori Activity

A series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles, which are structurally similar to “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine”, were synthesized and evaluated for their anti-Helicobacter pylori activity . These compounds exhibited strong anti-H. pylori activity at a concentration of 8–32 μg/disc . The compound containing the 3-chlorobenzylthio moiety was the most potent compound tested .

Antimicrobial Activity

Compounds from the 3-(2-methylindol-3-yl)-1,2,4-thiadiazole series, which are structurally related to “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine”, exhibited antimicrobial activity against H. pylori . This suggests that “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” may also have potential antimicrobial applications.

Anti-Inflammatory Activity

Indole derivatives, which share a similar structure with “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine”, have been found to possess anti-inflammatory activity . Therefore, it’s possible that “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” could also exhibit anti-inflammatory properties.

Anticancer Activity

Indole derivatives have also been found to possess anticancer activity . Given the structural similarity, “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” could potentially be explored for its anticancer properties.

Anti-HIV Activity

Some indole derivatives have shown anti-HIV activity . This suggests that “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” might also have potential applications in anti-HIV research.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that “3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” could potentially be used in antioxidant research.

Safety and Hazards

Future Directions

The future directions for the study of 3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine could involve further exploration of its potential biological activities. For instance, a study on the synthesis, crystal structure, and DFT studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine suggests that similar compounds could be promising candidates for further evaluation .

properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZGDQTGXINOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NSC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2655678.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2655680.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2655682.png)

![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)

![8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2655696.png)

![4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2655697.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)